Divergent Azepinoindole Formation via Strictosidine Synthase
Strictosidine synthase (STR) from Rauvolfia serpentina catalyzes a Pictet–Spengler condensation between secologanin and a tryptamine substrate. With the natural substrate tryptamine (3‑(2‑aminoethyl)indole), the product is strictosidine, a tetrahydro‑β‑carboline. When 2‑(1H‑indol‑4‑yl)ethanamine is supplied, the enzyme furnishes a distinct azepino‑[3,4,5‑cd]indole skeleton—a rare seven‑membered ring system that serves as a precursor to antimalarial compounds [1]. Quantum‑chemical calculations indicate that the rate‑determining step for the 4‑isomer proceeds via a transition state that is > 5 kcal mol⁻¹ lower in energy than alternative pathways, rationalising the exclusive formation of the azepinoindole product [1]. This regioisomer‑driven switch in chemoselectivity is not achievable with 3‑indolyl‑ethylamines.
| Evidence Dimension | Enzymatic Pictet–Spengler reaction product |
|---|---|
| Target Compound Data | Azepino-[3,4,5-cd]indole skeleton (seven-membered ring), exclusive formation under STR catalysis [1] |
| Comparator Or Baseline | Tryptamine (3-(2-aminoethyl)indole) produces strictosidine (tetrahydro-β-carboline) |
| Quantified Difference | Different heterocyclic scaffold; energy barrier for productive pathway of 4-isomer is favoured by >5 kcal mol⁻¹ over competing routes |
| Conditions | Recombinant RsSTR, secologanin co-substrate, pH 7.0, 30 °C; quantum-chemical (QM/MM) analysis |
Why This Matters
Researchers engineering STR for unnatural alkaloid scaffolds must select the 4‑regioisomer; the 3‑isomer cannot deliver the azepinoindole chemotype, which is the direct synthetic entry to compounds with demonstrated antimalarial activity.
- [1] Mou M, et al. Uncovering the Mechanism of Azepino-Indole Skeleton Formation via Pictet-Spengler Reaction by Strictosidine Synthase: A Quantum Chemical Investigation. ChemistryOpen. 2023;12:e202300043. View Source
